(2R)-SR59230A

Description

Properties

IUPAC Name |

(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2.C2H2O4/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20;3-1(4)2(5)6/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3;(H,3,4)(H,5,6)/t18-,20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBQNQMNFXNGLR-MKSBGGEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1OC[C@H](CN[C@H]2CCCC3=CC=CC=C23)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872468 |

Source

|

| Record name | SR 59230A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174689-39-5 |

Source

|

| Record name | (2S)-1-(2-Ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]2-propanol ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174689-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Ethylphenoxy)-1-(1,2,3,4-tetrahydronaphth-1-ylamino)-2-propanol oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174689395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SR 59230A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR-59230A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4G2GB3YHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (2R)-SR59230A

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-SR59230A, the (S,S)-enantiomer of SR59230A, is a widely studied compound initially characterized as the first selective β3-adrenergic receptor (β3-AR) antagonist. However, subsequent research has unveiled a more complex pharmacological profile, revealing it to be a tool compound with multifaceted actions including partial agonism, biased agonism, and off-target effects, notably at α1-adrenoceptors. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its complex signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals in drug development exploring the therapeutic potential and experimental utility of this compound and related compounds.

Receptor Binding Profile

This compound exhibits a higher affinity for the β3-AR compared to β1- and β2-ARs. However, it also possesses significant affinity for α1-adrenoceptors, a crucial consideration in the interpretation of experimental results. The binding affinities, determined through various radioligand binding and functional assays, are summarized below.

Table 1: Adrenergic Receptor Binding Affinities of this compound

| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| β3-AR | IC50 | 40 nM | - | [1][2] |

| β1-AR | IC50 | 408 nM | - | [1][2] |

| β2-AR | IC50 | 648 nM | - | [1][2] |

| β3-AR | pKB | 8.87 ± 0.12 | Rat brown adipose tissue membranes | [3] |

| β3-AR | pA2 | 8.31 | Human colonic circular smooth muscle | [4] |

| α1-AR | pKi | 6.6 | Rat cortical membranes | [5] |

| α1-AR | pA2 | 7.08 | Rat pulmonary artery |

Note: IC50 values represent the concentration of the drug that inhibits 50% of the specific binding of a radioligand. pKB and pA2 are measures of antagonist potency, with higher values indicating greater affinity. pKi is the inhibition constant for a ligand.

Signaling Pathways

The mechanism of action of this compound extends beyond simple receptor blockade and involves the modulation of multiple intracellular signaling cascades. Its effects are often cell-type and context-dependent, a hallmark of its biased agonist properties.

Canonical Gs-cAMP Pathway

As an antagonist/partial agonist at the β3-AR, this compound's effect on the canonical Gs-adenylyl cyclase-cAMP pathway is complex. In many systems, it competitively antagonizes the increase in intracellular cAMP levels induced by β3-AR agonists like norepinephrine (B1679862) (NE) and isoproterenol.[3] However, in cells with high receptor expression levels, it can act as a partial agonist, leading to a modest increase in cAMP.[6][7][8]

Biased Agonism: p38 MAPK and ERK1/2 Pathways

A critical aspect of this compound's mechanism of action is its biased agonism. While it can antagonize the Gs-cAMP pathway, it has been shown to act as an agonist for G-protein-independent signaling pathways, particularly the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.[6][9] This ligand-directed signaling results in different cellular responses compared to classical β3-AR agonists. The activation of these pathways is often more potent than that induced by full agonists like CL316243.[6][8][10]

α1-Adrenoceptor Antagonism

This compound also acts as an antagonist at α1-adrenoceptors.[5][11] This activity is significant and can contribute to its overall physiological effects, particularly in systems where α1-adrenoceptors are prominently expressed, such as vascular smooth muscle. This off-target effect must be considered when interpreting data from in vivo studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of studies on this compound. Below are summarized protocols for key experiments used to characterize its mechanism of action.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for different adrenergic receptor subtypes.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissues).

-

Radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1-AR, [125I]iodocyanopindolol for β-ARs).

-

This compound and other competing ligands.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures the effect of this compound on the production of the second messenger cAMP.

-

Materials:

-

Whole cells expressing the β-adrenergic receptor of interest.

-

This compound, β-AR agonists (e.g., isoproterenol), and phosphodiesterase inhibitors (e.g., IBMX).

-

Cell culture medium and buffers.

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).

-

-

Procedure:

-

Culture cells to an appropriate confluency.

-

Pre-incubate cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

To measure antagonist effects, incubate cells with varying concentrations of this compound followed by a fixed concentration of a β-AR agonist.

-

To measure agonist/partial agonist effects, incubate cells with varying concentrations of this compound alone.

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a commercially available kit according to the manufacturer's instructions.

-

Plot concentration-response curves to determine EC50 (for agonism) or IC50 (for antagonism).

-

Western Blot for MAPK Phosphorylation

This technique is used to assess the biased agonist activity of this compound by measuring the phosphorylation of p38 MAPK and ERK1/2.

-

Materials:

-

Whole cells expressing the β3-AR.

-

This compound and other ligands.

-

Lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis equipment.

-

Transfer apparatus and membranes (e.g., PVDF).

-

Primary antibodies specific for phosphorylated and total p38 MAPK and ERK1/2.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate and imaging system.

-

-

Procedure:

-

Treat cells with this compound for various times and at different concentrations.

-

Lyse the cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the phosphorylated form of the target protein (e.g., phospho-p38).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against the total form of the protein for normalization.

-

Quantify band intensities to determine the level of phosphorylation.

-

Conclusion

The mechanism of action of this compound is far more intricate than that of a simple selective β3-AR antagonist. Its pharmacological profile is characterized by a complex interplay of antagonism, partial agonism, and biased agonism at the β3-AR, coupled with significant off-target antagonism at α1-adrenoceptors. This complexity makes this compound a valuable pharmacological tool for dissecting the diverse signaling capabilities of the β3-AR, but also necessitates careful experimental design and data interpretation. For drug development professionals, understanding this multifaceted mechanism is critical for the rational design of more selective and efficacious β3-AR modulators with desired signaling properties. This guide provides a foundational resource for researchers working with this compound, enabling a more informed approach to its use in both basic and translational research.

References

- 1. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardioprotective Effects of Beta3-Adrenergic Receptor (β3-AR) Pre-, Per-, and Post-treatment in Ischemia-Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Item - Western blot analysis of effect of GrK on ERK1/2 and p38 MAPK phosphorylation. - Public Library of Science - Figshare [plos.figshare.com]

(2R)-SR59230A: A Technical Guide to its Beta-3 Adrenergic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the beta-3 adrenergic receptor (β3-AR) selectivity of the compound (2R)-SR59230A. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental processes.

Executive Summary

This compound is recognized as a potent and selective antagonist of the β3-adrenergic receptor. Its selectivity is crucial for its utility as a research tool to investigate the physiological and pathophysiological roles of the β3-AR, distinguishing its effects from those mediated by β1- and β2-adrenergic receptors. This guide presents the binding affinity data that substantiates this selectivity and outlines the methodologies used to determine these parameters.

Quantitative Data Presentation

The selectivity of this compound is quantitatively demonstrated through its differential binding affinities for the three beta-adrenergic receptor subtypes. The following tables summarize the inhibitory constants (IC50 and pKi) of this compound at these receptors.

| Receptor Subtype | IC50 (nM) | Reference |

| Beta-3 (β3) | 40 | [1] |

| Beta-1 (β1) | 408 | [1] |

| Beta-2 (β2) | 648 | [1] |

Table 1: IC50 Values of this compound at Beta-Adrenergic Receptors

| Receptor Subtype | pKi | Reference |

| Alpha-1 (α1) | 6.6 | [2][3] |

Table 2: pKi Value of this compound at the Alpha-1 Adrenergic Receptor

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathways

Activation of the β3-adrenergic receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. However, evidence also suggests that the β3-AR can couple to an inhibitory G-protein (Gi), activating the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2.

Caption: Beta-3 Adrenergic Receptor Signaling Pathways.

Experimental Protocols

The determination of the binding affinity and functional activity of this compound involves two primary types of assays: radioligand binding assays and functional assays measuring second messenger accumulation (e.g., cAMP).

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of an unlabeled compound, such as this compound, for a receptor by measuring its ability to compete with a radiolabeled ligand.

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human β1, β2, or β3-adrenergic receptor are cultured in appropriate media.

-

Cells are harvested, and a membrane fraction is prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in an assay buffer.

2. Binding Assay:

-

A fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177 for β1 and β2, or a β3-selective radioligand) is incubated with the cell membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).

-

The reaction is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Role of alpha-adrenergic receptors in the effect of the beta-adrenergic receptor ligands, CGP 12177, bupranolol, and SR 59230A, on the contraction of rat intrapulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Role of α-Adrenergic Receptors in the Effect of the β-Adrenergic Receptor Ligands, CGP 12177, Bupranolol, and SR 59230A, on the Contraction of Rat Intrapulmonary Artery | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to (2R)-SR59230A: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-SR59230A is the inactive enantiomer of the potent and selective β3-adrenergic receptor antagonist, SR59230A. Due to its lack of significant biological activity, this compound serves as an ideal negative control for in vitro and in vivo studies investigating the effects of its active counterpart. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, alongside its active (S,S)-enantiomer for comparative purposes. Detailed methodologies for key experimental assays relevant to the study of these compounds are also presented.

Chemical Structure and Properties

The stereochemistry of SR59230A is critical to its pharmacological activity. The active antagonist is the (S,S)-enantiomer, while the this compound, also referred to as the (R,R)-enantiomer in some literature, is considered inactive.

IUPAC Name: (2R)-1-(2-Ethylphenoxy)-3-{[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino}propan-2-ol

Stereochemistry: The designation "(2R)" refers to the stereochemistry at the second carbon of the propan-2-ol backbone. It is crucial to note that SR59230A possesses two chiral centers. The active antagonist is the (S,S)-enantiomer. Therefore, the inactive enantiomer discussed here is more precisely the (R,R) or a diastereomer, depending on the specific synthesis route. However, it is commonly referred to in supplier catalogs as this compound and is sold as the inactive control.

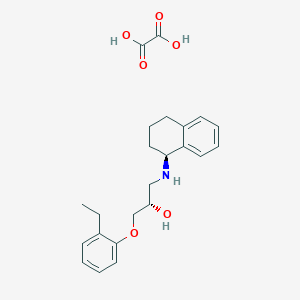

Chemical Structure of SR59230A (the active (S,S)-enantiomer): Since a specific, validated image for the (2R) isomer is not readily available, the structure of the active (S,S) isomer, SR59230A, is provided for reference. The (2R) isomer would have the opposite stereochemistry at the hydroxyl-bearing carbon of the propanolamine (B44665) chain.

dot

Caption: Chemical structure of the active (S,S)-enantiomer of SR59230A.

Physicochemical Properties

Quantitative data for this compound is scarce, as it is primarily characterized by its inactivity. The following table summarizes the properties of the well-characterized active enantiomer, SR59230A. The physical properties of the (2R) isomer are expected to be very similar, with the exception of its optical rotation.

| Property | Value (for SR59230A) | Reference |

| Molecular Formula | C23H29NO6 | [1] |

| Molecular Weight | 415.48 g/mol | [1] |

| CAS Number | 174689-39-5 | [1] |

| This compound CAS Number | 1932675-95-0 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (>10 mg/mL) and water (insoluble). | [1] |

| Storage | Store at -20°C for long-term stability. | [1] |

Pharmacological Properties

The defining characteristic of this compound is its lack of significant pharmacological activity at adrenergic receptors, in stark contrast to its potent (S,S)-enantiomer.

Adrenergic Receptor Binding Affinity

SR59230A is a potent and selective antagonist of the β3-adrenergic receptor.[1] The (2R) enantiomer is reported to be inactive.[1]

| Receptor Subtype | IC50 (nM) for SR59230A | Binding Affinity of this compound | Reference |

| β3-adrenergic | 40 | Inactive | [1] |

| β1-adrenergic | 408 | Inactive | [1] |

| β2-adrenergic | 648 | Inactive | [1] |

| α1-adrenergic | High concentrations show some activity | Not reported, presumed inactive | [1] |

Functional Activity

As an inactive isomer, this compound is not expected to antagonize agonist-induced signaling through β-adrenergic receptors. It should not inhibit the production of second messengers like cyclic AMP (cAMP) in response to β-adrenergic agonists.

Signaling Pathways

β3-Adrenergic Receptor Signaling Pathway

The active enantiomer, SR59230A, exerts its effects by blocking the canonical β3-adrenergic receptor signaling pathway. This pathway is primarily coupled to the stimulatory G protein (Gs), which upon activation by an agonist, stimulates adenylyl cyclase to produce cAMP. As an antagonist, SR59230A prevents this cascade. This compound, being inactive, does not interact with the receptor in a manner that would inhibit this pathway.

dot

Caption: β3-Adrenergic receptor signaling pathway and points of modulation.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize adrenergic receptor ligands. In these assays, this compound should be used as a negative control to ensure that the observed effects of SR59230A are specific to its antagonist activity and not due to off-target or non-specific interactions.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a receptor.

Objective: To determine the inhibitory constant (Ki) of SR59230A and to confirm the lack of binding of this compound to β3-adrenergic receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2).

-

Radioligand: A labeled ligand with high affinity and selectivity for the β3-adrenergic receptor (e.g., [3H]-CGP12177 or a more specific β3 radioligand).

-

Competition Binding:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (SR59230A and this compound).

-

Total binding is determined in the absence of any competitor, and non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

-

-

Incubation: Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

dot

Caption: General workflow for a radioligand binding assay.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor activation or blockade by quantifying the intracellular levels of the second messenger cAMP.

Objective: To determine the ability of SR59230A to antagonize agonist-induced cAMP production and to confirm the lack of effect of this compound.

Methodology:

-

Cell Culture: Use a cell line expressing the β3-adrenergic receptor.

-

Cell Treatment:

-

Pre-incubate the cells with varying concentrations of the antagonist (SR59230A or this compound) or vehicle.

-

Stimulate the cells with a fixed concentration of a β3-adrenergic agonist (e.g., isoproterenol (B85558) or a specific β3 agonist like BRL 37344). A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

-

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP levels using a commercially available kit, such as those based on competitive enzyme immunoassay (EIA), homogeneous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. The IC50 for the antagonist is determined by non-linear regression analysis.

dot

Caption: General workflow for a cAMP functional assay.

Conclusion

This compound is an indispensable tool for researchers studying the pharmacology of the β3-adrenergic receptor. Its confirmed lack of biological activity makes it the ideal negative control for validating the specificity of the effects observed with its potent antagonist enantiomer, SR59230A. The use of this compound in parallel with the active compound in well-defined experimental protocols, such as those outlined in this guide, is essential for rigorous and reproducible scientific investigation in the field of adrenergic signaling and drug development.

References

(2R)-SR59230A: A Comprehensive Technical Guide to its Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-SR59230A, chemically known as 3-(2-ethylphenoxy)-1-[(1S)-1,2,3,4-tetrahydronaphth-1-ylamino]-(2S)-2-propanol oxalate (B1200264), is a pharmacological tool that has been instrumental in the characterization of the β3-adrenoceptor. Initially developed as the first selective antagonist for this receptor subtype, subsequent research has revealed a more complex pharmacological profile, including partial agonism and biased signaling. This guide provides a detailed history of its discovery and development, encompassing its synthesis, chiral resolution, and extensive pharmacological characterization through a variety of in vitro and in vivo experimental protocols.

Discovery and Synthesis

The development of SR59230A emerged from the quest for selective ligands for the then newly identified β3-adrenoceptor. The synthesis of SR59230A, an aryloxypropanolamine derivative, follows a general synthetic pathway for this class of compounds.

Experimental Protocol: Synthesis of Racemic SR59230A

A plausible synthetic route for racemic SR59230A involves a two-step process:

-

Epoxide Formation: 2-Ethylphenol is reacted with epichlorohydrin (B41342) in the presence of a base, such as sodium hydride, to form the corresponding glycidyl (B131873) ether, 1-(2-ethylphenoxy)-2,3-epoxypropane.

-

Ring Opening: The resulting epoxide is then subjected to a ring-opening reaction with (S)-1,2,3,4-tetrahydro-1-naphthylamine. This reaction typically occurs in a protic solvent like ethanol (B145695) or isopropanol (B130326) at elevated temperatures. The amino group of the tetrahydronaphthylamine derivative attacks the least sterically hindered carbon of the epoxide ring, yielding the racemic mixture of 3-(2-ethylphenoxy)-1-[(1S)-1,2,3,4-tetrahydronaphth-1-ylamino]-2-propanol.

The final product is then typically purified by column chromatography and can be converted to its oxalate salt for improved stability and handling.

Chiral Resolution

The biological activity of SR59230A resides primarily in the (2R)-enantiomer. Therefore, the separation of the racemic mixture is a critical step in its development. Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase is the most common method for achieving this separation.

Experimental Protocol: Chiral HPLC Separation of SR59230A Enantiomers

-

Chromatographic System: A preparative HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® AD).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) in a suitable ratio (e.g., 90:10 v/v). A small amount of an amine modifier, such as diethylamine (B46881) (DEA), is often added to the mobile phase to improve peak shape and resolution of basic compounds like SR59230A.

-

Flow Rate: The flow rate is optimized for the specific column dimensions to achieve efficient separation.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 220 nm).

-

Procedure:

-

The racemic SR59230A is dissolved in the mobile phase.

-

The solution is injected onto the chiral column.

-

The enantiomers are separated based on their differential interaction with the chiral stationary phase.

-

Fractions corresponding to each enantiomeric peak are collected.

-

The collected fractions are evaporated to yield the separated enantiomers.

-

The enantiomeric purity of each fraction is confirmed using analytical chiral HPLC.

-

Pharmacological Characterization

The pharmacological profile of this compound has been extensively studied using a variety of in vitro and in vivo assays. These studies have revealed its complex interactions with the β3-adrenoceptor and other receptors.

In Vitro Studies

Binding Affinity:

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed with increasing concentrations of the unlabeled test compound.

-

Materials:

-

Cell membranes prepared from cells expressing the desired β-adrenoceptor subtype (β1, β2, or β3).

-

Radioligand: [¹²⁵I]-iodocyanopindolol (for β1 and β2) or [³H]-CGP 12177 (for β3).

-

Non-specific binding control: Propranolol (B1214883) (a non-selective β-blocker).

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

This compound at various concentrations.

-

-

Procedure:

-

Cell membranes are incubated with the radioligand and varying concentrations of this compound.

-

A parallel set of incubations is performed in the presence of a high concentration of propranolol to determine non-specific binding.

-

After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured using a gamma or scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Table 1: In Vitro Binding Affinities and Functional Antagonism of this compound

| Receptor Subtype | Binding Affinity (Ki/IC₅₀, nM) | Functional Antagonism (pA₂/pKb) |

| β3-Adrenoceptor | 40 | 8.31 - 8.87[1] |

| β1-Adrenoceptor | 408 | - |

| β2-Adrenoceptor | 648 | - |

| α1-Adrenoceptor | Potent antagonist activity observed | - |

Note: pA₂ and pKb values represent the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

Functional Assays:

Functional assays measure the biological response elicited by a compound upon binding to its receptor. These assays have been crucial in elucidating the dual antagonist and partial agonist properties of this compound.

-

cAMP Accumulation Assay: The β3-adrenoceptor is a Gs-protein coupled receptor, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

-

Cell Culture: Cells expressing the β3-adrenoceptor (e.g., Chinese Hamster Ovary - CHO cells) are cultured in appropriate media.

-

Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then treated with this compound alone (to test for agonist activity) or in combination with a known β3-agonist (e.g., isoproterenol (B85558) or CL316243) (to test for antagonist activity).

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive radioimmunoassay (RIA) kit, where [¹²⁵I]-labeled cAMP competes with the sample cAMP for binding to a specific antibody.

-

The amount of radioactivity is inversely proportional to the amount of cAMP in the sample.

-

-

Extracellular Acidification Rate (ECAR) Assay: This assay measures the rate at which cells release acidic products, primarily lactate (B86563) from glycolysis, into the extracellular medium. It provides an alternative readout of cellular metabolic activity.

-

Instrumentation: A Cytosensor Microphysiometer is used to measure changes in the pH of the extracellular medium in real-time.

-

Procedure:

-

Cells expressing the β3-adrenoceptor are seeded into microphysiometer capsules.

-

The cells are exposed to a low-buffer medium.

-

The baseline ECAR is measured.

-

Cells are then exposed to this compound or other compounds, and the change in ECAR is recorded.

-

Studies have shown that while this compound acts as an antagonist in cAMP accumulation assays in some cell systems, it can behave as a full agonist in stimulating ECAR, suggesting it can activate different signaling pathways.[2]

-

MAP Kinase Activation Assay: Mitogen-activated protein kinases (MAPKs), such as p38 MAPK and Erk1/2, are involved in various cellular processes and can be activated by β3-adrenoceptor signaling.

-

Cell Treatment and Lysis: Cells are treated with this compound for various times. After treatment, cells are lysed to extract total protein.

-

Procedure:

-

Protein concentration in the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated (activated) forms of p38 MAPK and Erk1/2.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane is often stripped and re-probed with antibodies for total p38 MAPK and Erk1/2 to normalize for protein loading.

-

Research has demonstrated that this compound can potently activate p38 MAPK and Erk1/2 phosphorylation, even in systems where it antagonizes cAMP accumulation, further supporting the concept of biased agonism.[3]

In Vivo Studies

In vivo studies have been conducted in various animal models to investigate the physiological effects of this compound.

Table 2: Summary of In Vivo Effects of this compound

| Animal Model | Dose and Administration | Observed Effects | Reference |

| Rats | 1, 5, or 10 mg/kg, i.p. | Dose-dependent decrease in brown adipose tissue, body, and brain temperatures. | [4] |

| Rats (Monocrotaline-induced pulmonary arterial hypertension) | Chronic treatment | Improved right ventricular function. | [5] |

| Type 2 diabetic GK rats | 0.6 mg/kg/day via osmotic pumps | Normalized the increased pancreatic islet blood flow. | [6] |

These studies highlight the diverse physiological roles of the β3-adrenoceptor and the utility of this compound in probing these functions.

Signaling Pathways and Biased Agonism

The discovery that this compound can act as both an antagonist and an agonist at the β3-adrenoceptor, depending on the signaling pathway measured, was a pivotal point in its development history. This phenomenon, known as biased agonism or functional selectivity, implies that a ligand can stabilize different conformational states of a receptor, leading to the activation of distinct downstream signaling cascades.

In the case of the β3-adrenoceptor, agonist binding typically leads to Gs protein activation and subsequent adenylyl cyclase stimulation, resulting in cAMP production. However, the receptor can also couple to other signaling pathways, including those involving p38 MAPK and Erk1/2. This compound appears to preferentially activate these latter pathways while blocking the canonical Gs-cAMP pathway in certain cellular contexts.

Caption: Biased agonism of this compound at the β3-adrenoceptor.

Caption: Experimental workflow for the development and characterization of this compound.

Conclusion

The discovery and development of this compound represent a significant milestone in adrenoceptor pharmacology. Initially lauded as the first selective β3-adrenoceptor antagonist, its journey has unveiled the intricate nature of receptor signaling, particularly the concept of biased agonism. This comprehensive guide has detailed its synthesis, chiral separation, and the key experimental protocols that have been instrumental in defining its complex pharmacological profile. This compound continues to be a valuable tool for researchers investigating the physiological and pathophysiological roles of the β3-adrenoceptor and the nuanced mechanisms of G-protein coupled receptor signaling. Its history underscores the importance of thorough pharmacological characterization in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. researchgate.net [researchgate.net]

- 4. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

(2R)-SR59230A enantiomer and stereoisomer activity

An In-depth Technical Guide on the Stereoisomer Activity of (2R)-SR59230A and its Congeners

Introduction

SR59230A, a compound recognized primarily for its antagonist activity at the β3-adrenergic receptor (β3-AR), has been a pivotal tool in pharmacological research. Its chemical structure, 3-(2-ethylphenoxy)-1-[(1S)-1,2,3,4-tetrahydronapth-1-ylamino]-(2S)-2-propanol, possesses two chiral centers, giving rise to four possible stereoisomers. The pharmacological activity of adrenergic ligands is often highly dependent on their stereochemistry. This guide provides a detailed examination of the pharmacological activities of the stereoisomers of SR59230A, with a specific focus on the (2R)-configured isomers, presenting quantitative data, experimental methodologies, and visualizations of relevant signaling pathways.

It is crucial to clarify the nomenclature. SR59230A is the (1S, 2S)-enantiomer.[1] Its enantiomeric counterpart is the (1R, 2R)-stereoisomer. The diastereomers are the (1S, 2R) and (1R, 2S) forms. The designation "(2R)" refers to the configuration at the second chiral center in the propanolamine (B44665) side chain, a key determinant of activity in many β-adrenergic ligands.

Pharmacological Activity of SR59230A Stereoisomers

The pharmacological profile of SR59230A and its stereoisomers has been characterized through various in vitro assays, revealing significant differences in their affinity and efficacy at adrenergic receptors. The (1S, 2S)-enantiomer, SR59230A, is the most potent and selective β3-AR antagonist, while its (1R, 2R)-enantiomer is reported to be inactive.[1]

Beta-Adrenergic Receptor Binding and Functional Activity

The following tables summarize the quantitative data on the activity of SR59230A and its key stereoisomer at the β3-adrenergic receptor.

Table 1: Antagonist Potency of SR59230A Stereoisomers at the β3-Adrenoceptor

| Compound | Configuration | Assay System | Antagonist Potency (pKB / pA2) | Reference |

| SR59230A | (1S, 2S) | Rat brown adipose tissue membranes (cAMP synthesis) | 8.87 ± 0.12 (pKB) | [1] |

| SR59230A | (1S, 2S) | Rat brown adipose tissue membranes (cAMP synthesis) | 8.20 ± 0.15 (pKB) | [1] |

| SR59230A | (1S, 2S) | Human colonic circular smooth muscle (relaxation) | 8.31 (pA2) | [2] |

| SR59483 | (1R, 2R) | Human colonic circular smooth muscle (relaxation) | 6.21 (apparent pKB) | [2] |

As evident from the data, the (1S, 2S)-enantiomer (SR59230A) is significantly more potent as a β3-AR antagonist than its (1R, 2R)-enantiomer.

Ligand-Directed Signaling

Recent studies have unveiled that SR59230A can exhibit ligand-directed signaling, acting as an antagonist at the canonical Gs-cAMP pathway while simultaneously functioning as an agonist for alternative signaling cascades, such as the p38 MAPK pathway.[3] This phenomenon is dependent on the level of receptor expression.[3]

In cells with high β3-AR expression, SR59230A acts as a partial agonist for cAMP accumulation.[3] Conversely, in cells with low receptor expression, it behaves as an antagonist for the same pathway.[3] However, for the extracellular acidification rate (ECAR), a measure of cellular metabolism, SR59230A acts as an agonist regardless of the receptor expression level, with these effects being mediated by the p38 MAPK pathway.[3]

Signaling Pathway Diagrams

Caption: Canonical Gs-cAMP signaling pathway for β3-adrenoceptors.

Caption: Ligand-directed signaling by SR59230A at the β3-adrenoceptor.

Experimental Protocols

The characterization of SR59230A and its stereoisomers relies on a variety of well-established experimental procedures. Below are detailed methodologies for key assays.

Radioligand Binding Assays

This assay is used to determine the affinity of a ligand for a receptor.

-

Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., rat brown adipose tissue, CHO cells transfected with the β3-AR gene) are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Assay Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (e.g., SR59230A stereoisomers).

-

Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed to remove unbound radioactivity.

-

Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate or inhibit the production of the second messenger cyclic AMP.

-

Cell Culture: Cells endogenously or recombinantly expressing the β3-AR are cultured to near confluence in appropriate media.

-

Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Ligand Treatment: For antagonist studies, cells are incubated with the antagonist (e.g., SR59230A) before the addition of a known agonist (e.g., isoproterenol (B85558) or norepinephrine). For agonist studies, cells are treated with the test compound alone.

-

cAMP Measurement: The incubation is stopped, and the cells are lysed. The intracellular cAMP concentration is quantified using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: Dose-response curves are generated, and parameters such as EC50 (for agonists) or pKB/pA2 (for antagonists) are calculated.

Experimental Workflow Diagram

Caption: Generalized workflow for in vitro pharmacological characterization.

Conclusion

The pharmacological activity of SR59230A is highly stereoselective, with the (1S, 2S)-enantiomer being a potent β3-adrenergic receptor antagonist. In contrast, its (1R, 2R)-enantiomer is substantially less active. The nuanced behavior of SR59230A, exhibiting ligand-directed signaling, underscores the complexity of receptor pharmacology. A thorough understanding of the stereochemical requirements for receptor interaction and the differential activation of signaling pathways is paramount for the design and development of more selective and efficacious therapeutic agents targeting the β-adrenergic system. The detailed experimental protocols provided herein serve as a foundation for researchers aiming to further investigate the intricate pharmacology of these and other adrenergic ligands.

References

- 1. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

(2R)-SR59230A: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-SR59230A is a pharmacological tool primarily recognized for its selective antagonism of the β3-adrenergic receptor (β3-AR). However, its signaling profile is multifaceted, exhibiting a complex interplay of antagonism, partial agonism, and biased signaling that is dependent on receptor expression levels and cellular context. At higher concentrations, it also demonstrates affinity for α1-adrenoceptors. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to support researchers in the fields of pharmacology and drug development.

Core Mechanism of Action and Receptor Interaction

This compound is a potent and selective antagonist of the β3-adrenoceptor, with lower affinities for β1- and β2-adrenoceptors.[1] Notably, at higher concentrations, it also exhibits antagonist activity at α1-adrenoceptors.[2][3] The complexity of this compound's pharmacology lies in its ability to act as a biased agonist at the β3-adrenoceptor, demonstrating ligand-directed signaling.[1] This means that while it antagonizes the canonical Gs-protein-mediated cyclic adenosine (B11128) monophosphate (cAMP) pathway, it can simultaneously activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways.

Quantitative Data: Receptor Binding Affinities and Potencies

The following tables summarize the known quantitative parameters for this compound interaction with its primary targets.

| Receptor Subtype | Parameter | Value (nM) | Species | Reference |

| β3-Adrenoceptor | IC50 | 40 | Not Specified | [1] |

| β1-Adrenoceptor | IC50 | 408 | Not Specified | [1] |

| β2-Adrenoceptor | IC50 | 648 | Not Specified | [1] |

| Receptor Subtype | Parameter | Value | Species | Reference |

| α1-Adrenoceptor | pKi | 6.6 | Rat | |

| α1-Adrenoceptor | pA2 | 7.08 | Rat | [4] |

Downstream Signaling Pathways

The downstream effects of this compound are diverse, stemming from its interaction with multiple receptor types and its capacity for biased agonism.

β3-Adrenoceptor Signaling

This compound's interaction with the β3-adrenoceptor is characterized by two opposing effects:

-

Antagonism of the Gs-cAMP-PKA Pathway: In the canonical signaling pathway, β3-adrenoceptor activation by an agonist leads to the stimulation of adenylyl cyclase (AC) via the Gs alpha subunit, resulting in the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets. This compound acts as a competitive antagonist in this pathway, blocking the effects of β3-AR agonists on cAMP accumulation.[5] The level of receptor expression can influence this antagonism, with this compound acting as a partial agonist in cells with high β3-AR expression and a full antagonist in cells with low expression.[1]

-

Agonism of the MAPK/ERK Pathway: In a clear demonstration of ligand-directed signaling, this compound can act as an agonist to stimulate the phosphorylation and activation of p38 MAPK and Extracellular signal-Regulated Kinase (ERK1/2).[1] This activation appears to be independent of the cAMP pathway and, in some cellular contexts, may be mediated through Gs-protein coupling.[3] Interestingly, there is evidence to suggest that the cAMP pathway can exert an inhibitory effect on p38 MAPK phosphorylation, further highlighting the intricate cross-talk between these signaling cascades.[1]

α1-Adrenoceptor Signaling

At higher concentrations, this compound functions as an antagonist at α1-adrenoceptors.[2][3] These receptors are Gq/11-protein coupled, and their activation typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). By blocking this pathway, this compound can inhibit α1-adrenoceptor-mediated physiological responses.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's signaling pathways.

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol is adapted for the determination of the binding affinity of this compound to α1-adrenoceptors using [3H]prazosin as the radioligand.

References

- 1. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stimulation of β3-adrenoceptors causes phosphorylation of p38 mitogen-activated protein kinase via a stimulatory G protein-dependent pathway in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the alpha-adrenoceptor-mediated effects of beta3-adrenoceptor ligands in rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of (2R)-SR59230A in cAMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-SR59230A, initially characterized as the first selective antagonist for the β3-adrenergic receptor (β3-AR), has emerged as a critical pharmacological tool for dissecting the physiological and pathological roles of this receptor subtype. The β3-AR, predominantly expressed in brown adipose tissue (BAT) and to a lesser extent in other tissues, plays a key role in thermogenesis and lipolysis. Its signaling cascade is classically associated with the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This technical guide provides an in-depth analysis of the effects of this compound on cAMP levels, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on cAMP Levels

The primary action of this compound is the competitive antagonism of β3-ARs, thereby inhibiting agonist-induced cAMP accumulation. However, its pharmacological profile is nuanced, with reports of partial agonism, particularly in systems with high receptor expression. The following tables summarize the key quantitative findings from various studies.

| Tissue/Cell Type | Agonist | This compound Effect | Potency (pKB) | Reference |

| Rat Brown Adipose Tissue Membranes | SR 58611A | Antagonist | 8.87 ± 0.12 | [1] |

| Rat Brown Adipose Tissue Membranes | CGP 12177 | Antagonist | 8.20 ± 0.15 | [1] |

| Confluent Rat Brown Fat Cells | Norepinephrine (NE) | Antagonist (inhibited NE-induced cAMP accumulation) | Not specified | [1] |

| Proliferating Rat Brown Fat Cells (β1-AR expressing) | Norepinephrine (NE) | No effect on NE-induced cAMP production | Not applicable | [1] |

| Rat Interscapular Brown Adipose Tissue | Forskolin (B1673556) | No antagonistic effect | Not applicable | [1] |

| Rat Frontal Cortex (rich in β1-AR) | (-)-Isoprenaline or Norepinephrine (NE) | No effect on cAMP production | Not applicable | [1] |

| Rat Cerebellum (rich in β2-AR) | (-)-Isoprenaline or Norepinephrine (NE) | No effect on cAMP production | Not applicable | [1] |

Experimental Protocols

cAMP Accumulation Assay in Rat Brown Adipocytes

This protocol outlines the methodology to assess the antagonistic effect of this compound on agonist-induced cAMP production in primary rat brown adipocytes.

a) Materials:

-

Collagenase solution

-

Krebs-Ringer bicarbonate buffer (KRBB) supplemented with glucose and bovine serum albumin (BSA)

-

This compound

-

β3-adrenergic agonist (e.g., Norepinephrine, SR58611A)

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA-based or TR-FRET-based)

b) Procedure:

-

Isolation of Brown Adipocytes: Isolate brown adipocytes from the interscapular brown adipose tissue of rats by collagenase digestion.

-

Cell Culture: Culture the isolated adipocytes to confluence to ensure the expression of functional β3-adrenoceptors.[1]

-

Pre-incubation: Pre-incubate the confluent brown fat cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Stimulation: Add a fixed concentration of a β3-adrenergic agonist (e.g., norepinephrine) to stimulate cAMP production and incubate for a defined period (e.g., 10-15 minutes).

-

Cell Lysis: Terminate the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a competitive immunoassay or other detection methods as per the manufacturer's instructions of the cAMP assay kit.

-

Data Analysis: Plot the agonist-induced cAMP accumulation against the concentration of this compound to determine its inhibitory potency (IC50) and subsequently calculate the pKB value.

Determination of this compound Effects in CHO Cells Expressing β3-Adrenoceptors

This protocol is designed to investigate the dual antagonist and partial agonist effects of this compound in a recombinant system.

a) Materials:

-

Chinese Hamster Ovary (CHO) cells stably transfected with the β3-adrenoceptor gene

-

Cell culture medium (e.g., DMEM/F-12)

-

This compound

-

β-adrenergic agonist (e.g., Isoproterenol)

-

Forskolin

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP assay kit

b) Procedure:

-

Cell Culture: Culture the CHO-β3 cells in appropriate medium until they reach the desired confluency.

-

Agonist/Antagonist Treatment:

-

Antagonist Mode: Pre-incubate the cells with a range of this compound concentrations for 15-30 minutes, followed by the addition of a fixed concentration of a β-agonist (e.g., isoproterenol).

-

Agonist Mode: Incubate the cells with increasing concentrations of this compound alone.

-

-

Incubation: Incubate the cells for a specified time (e.g., 30 minutes) at 37°C in the presence of IBMX.

-

Positive Control: Treat a set of cells with forskolin to induce maximal cAMP production, serving as a positive control.

-

Cell Lysis and cAMP Measurement: Follow steps 5 and 6 from the previous protocol.

-

Data Analysis:

-

In antagonist mode, determine the IC50 and pKB of this compound.

-

In agonist mode, generate a concentration-response curve for this compound to assess its intrinsic activity and potency as a partial agonist.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of β3-Adrenoceptor and the Action of this compound

The following diagram illustrates the canonical β3-adrenoceptor signaling pathway leading to cAMP production and the inhibitory action of this compound.

Caption: β3-Adrenoceptor signaling cascade and the inhibitory site of this compound.

Experimental Workflow for Assessing this compound Antagonism

The diagram below outlines the general workflow for an in vitro experiment to determine the antagonistic properties of this compound on cAMP levels.

Caption: A generalized workflow for determining the antagonistic effect of this compound.

Logical Relationship of this compound's Dual Activity

This diagram illustrates the context-dependent effects of this compound on cAMP signaling, highlighting its dual antagonist and partial agonist nature.

References

In-Depth Technical Guide: (2R)-SR59230A In Vitro Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of (2R)-SR59230A, a well-characterized β3-adrenergic receptor antagonist. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key signaling pathways, offering a centralized resource for researchers in pharmacology and drug development.

Quantitative Binding Affinity Data

The in vitro binding affinity of this compound has been determined across various adrenergic receptor subtypes. The following tables summarize the key binding parameters, including IC50 (half-maximal inhibitory concentration), pA2 (a measure of antagonist potency), and pKi (the negative logarithm of the inhibitory constant). Lower IC50 and higher pA2/pKi values indicate greater binding affinity.

| Receptor Subtype | Ligand | Parameter | Value | Species/System | Reference |

| β3-Adrenergic | This compound | IC50 | 40 nM | - | [1][2] |

| β1-Adrenergic | This compound | IC50 | 408 nM | - | [1][2] |

| β2-Adrenergic | This compound | IC50 | 648 nM | - | [1][2] |

Table 1: IC50 Values for this compound at β-Adrenergic Receptors.

| Receptor Subtype | Ligand | Parameter | Value | Species/System | Reference |

| β3-Adrenergic | This compound | pA2 | 8.31 | Human Colon | [3] |

| α1-Adrenergic | This compound | pKi | 6.6 | Rat Cortical Membranes |

Table 2: pA2 and pKi Values for this compound.

Note: The pA2 value is a functional measure of antagonism and is often considered a close approximation of the pKi for a competitive antagonist.

Experimental Protocols

The binding affinity of this compound is typically determined using competitive radioligand binding assays. Below is a detailed methodology representative of the key experiments cited in the literature.

Radioligand Competitive Binding Assay for Adrenergic Receptors

This protocol outlines the determination of the binding affinity of this compound for β-adrenergic receptors using whole cells or membrane preparations expressing the receptor of interest and a radiolabeled ligand, such as --INVALID-LINK---CGP-12177.

2.1.1. Materials and Reagents

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human β1, β2, or β3-adrenergic receptor.

-

Radioligand: --INVALID-LINK---CGP-12177 (a hydrophilic β-adrenergic antagonist).

-

Competitor Ligand: this compound.

-

Non-specific Binding Control: Propranolol (B1214883) (a high-affinity, non-selective β-blocker).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

2.1.2. Membrane Preparation (from CHO cells)

-

Culture CHO cells expressing the target receptor to near confluency.

-

Harvest cells and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a Dounce homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in assay buffer and repeating the centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2.1.3. Binding Assay Procedure

-

In a 96-well microplate, add the following components in triplicate:

-

Total Binding: Membrane preparation, --INVALID-LINK---CGP-12177, and assay buffer.

-

Non-specific Binding: Membrane preparation, --INVALID-LINK---CGP-12177, and a high concentration of propranolol (e.g., 10 µM).

-

Competitive Binding: Membrane preparation, --INVALID-LINK---CGP-12177, and increasing concentrations of this compound.

-

-

The final concentration of --INVALID-LINK---CGP-12177 should be close to its Kd value for the respective receptor.

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

2.1.4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis of the competition curve.

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways and Ligand-Directed Signaling

This compound exhibits complex pharmacology, acting as an antagonist at the β3-adrenergic receptor in some signaling pathways while behaving as a partial agonist in others. This phenomenon is known as ligand-directed signaling or biased agonism.

Canonical Gs-cAMP Pathway (Antagonism)

Typically, β3-adrenergic receptor activation by an agonist leads to the coupling of the Gs alpha subunit (Gαs), which activates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). This compound acts as an antagonist in this pathway, blocking the agonist-induced increase in cAMP.

Caption: Antagonism of the Gs-cAMP pathway by this compound.

MAPK/ERK Pathway (Partial Agonism)

Interestingly, this compound has been shown to act as a partial agonist for the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the p38 and ERK1/2 signaling cascades. This activation appears to be independent of G-protein coupling in some systems.

Caption: Partial agonism of the MAPK/ERK pathway by this compound.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the typical workflow for determining the in vitro binding affinity of a compound like this compound.

References

(2R)-SR59230A: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-SR59230A is a notable pharmacological tool extensively utilized in the study of the β3-adrenoceptor. Initially characterized as a selective antagonist for this receptor subtype, subsequent research has unveiled a more complex pharmacodynamic profile, revealing properties of partial agonism and biased signaling. This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound. While detailed pharmacokinetic parameters remain largely uncharacterized in publicly available literature, this document consolidates the existing knowledge on its biological effects and the experimental methodologies used to elucidate them. The guide is intended to serve as a valuable resource for researchers in pharmacology and drug development, offering a structured presentation of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Pharmacokinetics

Comprehensive studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound are limited in the available scientific literature. Consequently, a complete pharmacokinetic profile with quantitative parameters such as bioavailability, plasma protein binding, half-life, clearance, and volume of distribution has not been established.

However, some insights into its in vivo activity and duration of action can be gleaned from pharmacodynamic studies in animal models.

Administration Routes and Dosage

This compound has been administered in preclinical studies through various routes, including intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.) injections. The doses used vary depending on the animal model and the biological effect being investigated.

In Vivo Duration of Action

While a definitive plasma half-life is not reported, studies on its physiological effects provide an indication of its duration of action. For instance, in conscious rats, a single intraperitoneal injection of this compound at a dose of 10 mg/kg was shown to interrupt ultradian increases in brown adipose tissue (BAT), brain, and body temperature, with these cycles resuming after approximately 162 ± 24 minutes.[1] This suggests that the compound maintains a biologically effective concentration for at least this duration under the specified experimental conditions.

Table 1: In Vivo Administration and Duration of Effect of this compound

| Species | Administration Route | Dose | Observed Effect | Duration of Effect | Reference |

| Rat | Intraperitoneal (i.p.) | 1, 5, or 10 mg/kg | Dose-dependent decrease in iBAT, body, and brain temperatures | Temperature returned to pre-injection levels within 160 minutes for the 10 mg/kg dose | [1][2] |

| Rat | Intraperitoneal (i.p.) | 10 mg/kg | Interruption of ultradian increases in BAT, brain, and body temperature | ~162 minutes | [1] |

| Rat | Intravenous (i.v.) | Not specified | Inhibition of cooling-induced increases in iBAT temperature | Effect recovered after ~60 minutes | [2] |

| Rat | Subcutaneous (s.c.) | Not specified | Decrease in basal BAT temperature | Not specified | [2] |

| Rat | Intravenous (i.v.) | 2 mg/kg (every other day for 4 weeks) | Improved right ventricular function in a model of pulmonary arterial hypertension | Chronic treatment | [3] |

| Rat | Constant release via osmotic pump | 0.6 mg/kg/day for 2 weeks | Normalization of increased pancreatic islet blood flow | 2 weeks | [4] |

| Newborn Lamb | Intravenous (i.v.) | 5 mg/kg | Attenuation of dopamine-induced increase in oxygen consumption | Not specified | [5] |

| Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Increased β3a-AR and β3b-AR mRNA levels in BAT and ileum | Measured at 4 hours post-injection | [6] |

Pharmacodynamics

The pharmacodynamic properties of this compound are centered on its interaction with the β3-adrenoceptor. While initially classified as a selective antagonist, it is now understood to exhibit more nuanced behavior, including partial agonism and biased signaling, depending on the cell type, receptor expression level, and the specific signaling pathway being assayed.

Mechanism of Action: A Biased Ligand at the β3-Adrenoceptor

This compound demonstrates ligand-directed signaling, meaning it can differentially activate downstream pathways upon binding to the β3-adrenoceptor. This leads to a complex pharmacological profile where it can act as an antagonist for certain cellular responses while simultaneously acting as an agonist for others.

Specifically, in cells expressing the β3-adrenoceptor, this compound has been shown to:

-

Antagonize or act as a partial agonist for cAMP accumulation: In Chinese hamster ovary (CHO) cells with high receptor expression, it acts as a partial agonist for cyclic adenosine (B11128) monophosphate (cAMP) accumulation, while in cells with low expression, it functions as an antagonist.[7]

-

Act as an agonist for the p38 MAPK and Erk1/2 pathways: It activates p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase 1/2 (Erk1/2) phosphorylation, with a higher efficacy for this pathway compared to classical β3-AR agonists.[7]

-

Stimulate extracellular acidification rate (ECAR): In cytosensor microphysiometer assays, this compound acts as a full agonist in increasing ECAR, a measure of cellular metabolism.[7]

This biased agonism suggests that this compound stabilizes distinct receptor conformations that preferentially couple to specific downstream signaling cascades.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo pharmacodynamics of this compound.

Table 2: In Vitro Pharmacodynamics of this compound

| Assay | Cell Line/Tissue | Parameter | Value | Reference |

| cAMP Accumulation | CHO cells (high β3-AR expression) | Agonist Type | Partial Agonist | [7] |

| cAMP Accumulation | CHO cells (low β3-AR expression) | Agonist Type | Antagonist | [7] |

| cAMP Accumulation | Rat brown adipose tissue membranes | pKB vs. SR58611A | 8.87 ± 0.12 | [8] |

| cAMP Accumulation | Rat brown adipose tissue membranes | pKB vs. CGP 12177 | 8.20 ± 0.15 | [8] |

| Extracellular Acidification Rate (ECAR) | CHO cells (high and low β3-AR expression) | Agonist Type | Agonist | [7] |

| p38 MAPK Phosphorylation | CHO cells (high and low β3-AR expression) | Agonist Type | Agonist (high efficacy) | [7] |

| Erk1/2 Phosphorylation | CHO cells (high and low β3-AR expression) | Agonist Type | Agonist | [7] |

Table 3: In Vivo Pharmacodynamics of this compound

| Species | Model | Dose and Route | Primary Effect | Quantitative Change | Reference |

| Rat | Conscious, unrestrained | 10 mg/kg i.p. | Decrease in iBAT temperature | 1.2 ± 0.2°C decrease | [1][2] |

| Rat | Conscious, unrestrained | 10 mg/kg i.p. | Transient bradycardia | Heart rate decreased from ~347 to ~254 bpm | [2] |

| Rat | Monocrotaline-induced pulmonary arterial hypertension | 2 mg/kg i.v. (every other day for 4 weeks) | Improved right ventricular ejection fraction | Significant recovery compared to vehicle | [3] |

| Rat | Goto-Kakizaki (Type 2 diabetes model) | 0.6 mg/kg/day (osmotic pump for 2 weeks) | Normalized increased pancreatic islet blood flow | - | [4] |

| Newborn Lamb | Anesthetized, dopamine-infused | 5 mg/kg i.v. | Attenuated increase in oxygen consumption (VO2) | Significantly lesser increase in VO2 compared to placebo | [5] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the pharmacodynamic assessment of this compound.

cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate or inhibit the production of intracellular cAMP.

Protocol Outline:

-

Cell Culture: CHO cells stably expressing the β3-adrenoceptor are cultured to near confluency.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation.

-

Treatment: Cells are treated with varying concentrations of this compound alone (for agonist activity) or in combination with a known β3-AR agonist (for antagonist activity).

-

Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

Quantification: The amount of cAMP in the cell lysates is quantified using a competitive immunoassay, often employing fluorescence or luminescence detection.

Western Blot for p38 MAPK and Erk1/2 Phosphorylation

This technique is used to detect the activation (phosphorylation) of key kinases in the MAPK signaling pathway.

Protocol Outline:

-

Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-